N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine is a complex organic compound that features an indole moiety, a pyrimidine ring, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The chlorinated indole and pyrimidine derivatives are coupled using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Final Assembly: The phenylacetyl group is introduced through an acylation reaction, typically using phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for use in materials science, particularly in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine involves its interaction with molecular targets such as DNA and specific enzymes. The indole moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. The pyrimidine ring may interact with enzymes involved in nucleotide synthesis, further inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.
5-Fluoroindole: A fluorinated indole derivative with applications in medicinal chemistry.
Pyrimidine derivatives: Compounds like 5-fluorouracil, which are used as chemotherapeutic agents.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine is unique due to its combination of an indole moiety, a pyrimidine ring, and a phenylacetyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25ClN6O |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25ClN6O/c1-16-12-17(2)30-25(29-16)32-24(31-23(33)13-18-6-4-3-5-7-18)27-11-10-19-15-28-22-9-8-20(26)14-21(19)22/h3-9,12,14-15,28H,10-11,13H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
QWFWEGRWDJLHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.